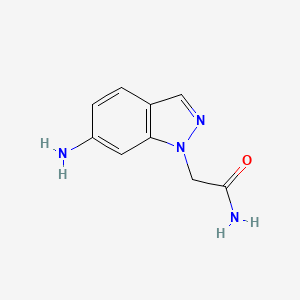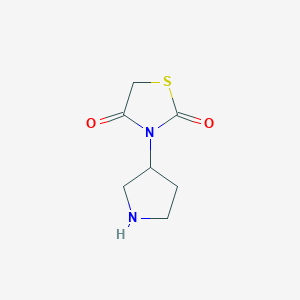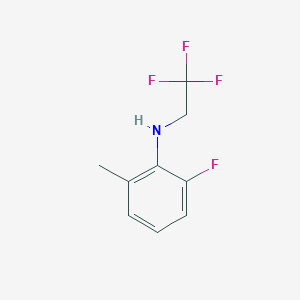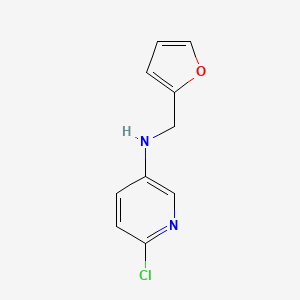![molecular formula C12H18BrNO B13268895 2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13268895.png)
2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C12H18BrNO It is a brominated phenol derivative, which means it contains a bromine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol typically involves the bromination of a phenol derivative followed by the introduction of the aminoalkyl group. One common method is to start with 4-methylphenol (p-cresol) and brominate it using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-4-methylphenol is then reacted with 3-methylbutan-2-ylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: The corresponding phenol without the bromine atom.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the aminoalkyl group can interact with specific amino acid residues in the enzyme, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar structure but lacks the aminoalkyl group.
4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
2-Bromo-4-methylaniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol is unique due to the presence of both the bromine atom and the aminoalkyl group, which can provide specific interactions in chemical and biological systems. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-bromo-4-[(3-methylbutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H18BrNO/c1-8(2)9(3)14-7-10-4-5-12(15)11(13)6-10/h4-6,8-9,14-15H,7H2,1-3H3 |
InChI Key |
QJNCJDBEKSGRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine](/img/structure/B13268815.png)


amine](/img/structure/B13268837.png)
![N,N-Dimethyl-2-[(2-methyloxolan-3-yl)amino]acetamide](/img/structure/B13268845.png)
![3-[(2-Aminopyrimidin-5-yl)oxy]phenol](/img/structure/B13268857.png)

![3-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13268871.png)
amine](/img/structure/B13268879.png)

![2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B13268891.png)



